2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol

Chemical Identity Structural Verification Procurement QC

2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol (CAS 1187875-31-5) is a synthetic tri-substituted pyrazole derivative registered in PubChem (CID. Its structure incorporates a 3,4-dimethoxyphenyl ring at the pyrazole 4-position, a methyl group at the 5-position, and a 5-ethoxy-2-hydroxyphenyl moiety at the 3-position.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 1187875-31-5
Cat. No. B2640791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol
CAS1187875-31-5
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C)O
InChIInChI=1S/C20H22N2O4/c1-5-26-14-7-8-15(16(23)11-14)20-19(12(2)21-22-20)13-6-9-17(24-3)18(10-13)25-4/h6-11,23H,5H2,1-4H3,(H,21,22)
InChIKeyAKKCOJZURSFTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol (CAS 1187875-31-5): Chemical Identity and Computed Properties for Procurement


2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol (CAS 1187875-31-5) is a synthetic tri-substituted pyrazole derivative registered in PubChem (CID 1414797) [1]. Its structure incorporates a 3,4-dimethoxyphenyl ring at the pyrazole 4-position, a methyl group at the 5-position, and a 5-ethoxy-2-hydroxyphenyl moiety at the 3-position. Computed descriptors include a molecular weight of 354.4 g/mol, an XLogP3 of 3.8, a topological polar surface area of 76.6 Ų, and 2 hydrogen bond donors [1]. These computed properties position the compound within a lipophilic, moderately polar chemical space typical of many drug-like screening library members, but no primary literature reporting its experimental biological activity or comparative performance against structural analogs was identified in authoritative public databases at the time of this analysis.

Why Structural Analogs of 2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol Cannot Be Assumed Interchangeable


In the absence of disclosed biological data for 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol, the principle of analog non-interchangeability rests on well-established structure-activity relationship (SAR) precedents within the 1,3,5-tri-substituted pyrazole class [1]. Minor positional isomerism or substituent changes in this scaffold are known to profoundly alter target binding, selectivity, and pharmacokinetic profiles [1]. For instance, the regioisomer 2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (STK610039), which differs in the methyl position on the pyrazole and the ether substituent on the phenol ring, exhibits distinct computed properties and unknown biological divergence . Without direct comparative experimental data, procurement decisions based on generic class assumptions risk selecting a compound with uncharacterized and potentially divergent properties. The following evidence guide compiles the limited quantitative information available to support informed scientific selection.

Quantitative Differentiation Evidence for 2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol vs. Closest Analogs


Regioisomeric Identity Confirmation: Pyrazole Methyl at Position 5 vs. Position 3

The target compound bears the methyl substituent on the pyrazole ring at position 5, as confirmed by the IUPAC name and SMILES notation (CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C)O) [1]. A closely related regioisomer, 2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (STK610039), carries the methyl group at position 3 and further differs by a methallyloxy substituent on the phenol ring . This distinction is critical because the IUPAC name for the target compound unambiguously assigns the methyl to position 5, whereas the 5-ethoxyphenol moiety is at position 3. Procurement of the incorrect regioisomer would result in a structurally distinct chemical entity with uncharacterized properties.

Chemical Identity Structural Verification Procurement QC

Computed Lipophilicity (XLogP3) as a Differentiator from More Polar Pyrazole Analogs

The target compound exhibits a computed XLogP3 of 3.8, indicating moderate lipophilicity [1]. This value is significantly higher than that of many 1H-pyrazole pharmacophores bearing additional polar substituents such as carboxylic acids or sulfonamides, which typically display XLogP values below 1.0. For example, celecoxib (a 1,5-diarylpyrazole with a sulfonamide group) has an experimental logP of approximately 3.5–3.8, yet its computed XLogP3 is 3.5 [2]. The target compound's XLogP3 of 3.8, achieved without a sulfonamide moiety, suggests a distinct pharmacokinetic partitioning profile that may favor membrane permeability while retaining moderate aqueous solubility implied by its TPSA of 76.6 Ų [1].

Lipophilicity Drug-likeness Physicochemical Profile

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. Drug-Like Pyrazole Benchmarks

The computed topological polar surface area (TPSA) of 76.6 Ų and hydrogen bond donor count of 2 for the target compound [1] place it within the favorable range for oral bioavailability according to Veber's criteria (TPSA < 140 Ų, HBD ≤ 5) [2]. Compared to the close positional isomer STK610039 (which also has a TPSA of approximately 76.6 Ų and 2 HBD, based on the same core scaffold), the target compound's HBD capacity is identical, but the ethoxy substituent provides a smaller steric profile than the methallyloxy group, potentially affecting metabolic stability and CYP450 interactions in ways that remain experimentally uncharacterized.

Polar Surface Area Oral Bioavailability Drug Design

Recommended Application Scenarios for 2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol Based on Available Evidence


Chemical Library Screening and Hit Identification in Drug Discovery

The compound's presence in PubChem (CID 1414797) [1] and its listing in commercial screening libraries (e.g., AKOS002224789, STK921752) indicate its primary intended use as a screening deck member for high-throughput or fragment-based lead discovery. Its computed XLogP3 of 3.8 and TPSA of 76.6 Ų [1] place it in a favorable drug-like chemical space, making it a suitable candidate for inclusion in diversity-oriented synthesis collections or targeted libraries aimed at kinases, GPCRs, or nuclear receptors where diaryl pyrazoles have established pharmacophoric relevance.

SAR Probe for Pyrazole Regioisomer Distinction in Medicinal Chemistry

The unambiguous 5-methyl-3-(5-ethoxy-2-hydroxyphenyl) substitution pattern [1] offers a defined regioisomer for structure-activity relationship studies. When used alongside its 3-methyl regioisomer or other substitution variants, this compound can help delineate the impact of pyrazole methylation position on target binding, selectivity, and metabolic stability. This application is particularly relevant for programs exploring 1,5-diarylpyrazole scaffolds as anti-inflammatory or kinase-targeted agents.

Reference Compound for Computed Physicochemical Property Benchmarking

With a fully characterized set of computed descriptors—including XLogP3 (3.8), TPSA (76.6 Ų), HBD (2), HBA (5), and rotatable bonds (6) [1]—this compound can serve as a calibration standard for computational models predicting solubility, permeability, and metabolic clearance. Its deviation from the more polar, clinically precedented pyrazoles (e.g., celecoxib, XLogP3 3.5) provides a quantitative reference point for training or validating in silico ADME prediction tools.

Quote Request

Request a Quote for 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.